molecular formula C10H20N6 B019574 N,N'-Diethyl-N''-isopropyl-1,3,5-triazine-2,4,6-triamine CAS No. 30360-19-1

N,N'-Diethyl-N''-isopropyl-1,3,5-triazine-2,4,6-triamine

Cat. No.: B019574
CAS No.: 30360-19-1
M. Wt: 224.31 g/mol
InChI Key: ANCXQLFAWHZRLK-UHFFFAOYSA-N
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Description

N,N’-Diethyl-N’'-isopropyl-1,3,5-triazine-2,4,6-triamine is a chemical compound with the molecular formula C10H20N6. It belongs to the class of triazine compounds, which are characterized by a six-membered ring containing three nitrogen atoms. This compound is known for its applications in various fields, including agriculture and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Diethyl-N’'-isopropyl-1,3,5-triazine-2,4,6-triamine typically involves the reaction of cyanuric chloride with diethylamine and isopropylamine. The reaction is carried out in a solvent such as dioxane or water, with sodium carbonate as a base. The reaction conditions usually involve heating the mixture to a temperature range of 70-80°C .

Industrial Production Methods

In industrial settings, the production of N,N’-Diethyl-N’'-isopropyl-1,3,5-triazine-2,4,6-triamine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

N,N’-Diethyl-N’'-isopropyl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where one of the amino groups is replaced by another nucleophile.

    Oxidation and Reduction: The triazine ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and amines. The reactions are typically carried out in polar solvents such as ethanol or water.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while oxidation and reduction can lead to different oxidation states of the triazine ring.

Scientific Research Applications

N,N’-Diethyl-N’'-isopropyl-1,3,5-triazine-2,4,6-triamine has several scientific research applications:

    Agriculture: It is used as a herbicide to control the growth of weeds in crops.

    Pharmaceuticals: The compound is studied for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

    Material Science: It is used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N,N’-Diethyl-N’'-isopropyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. In agricultural applications, it inhibits the photosynthesis process in plants by blocking the electron transport chain in chloroplasts. This leads to the death of the targeted weeds. In pharmaceutical research, the compound’s mechanism of action depends on the specific drug it is used to synthesize.

Comparison with Similar Compounds

Similar Compounds

    Atrazine: Another triazine herbicide with similar applications in agriculture.

    Simazine: A triazine compound used as a herbicide.

    Cyanuric Chloride: A precursor in the synthesis of various triazine derivatives.

Uniqueness

N,N’-Diethyl-N’'-isopropyl-1,3,5-triazine-2,4,6-triamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of diethyl and isopropyl groups makes it particularly effective in certain applications, such as herbicidal activity and as an intermediate in pharmaceutical synthesis .

Properties

IUPAC Name

4-N,6-N-diethyl-2-N-propan-2-yl-1,3,5-triazine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N6/c1-5-11-8-14-9(12-6-2)16-10(15-8)13-7(3)4/h7H,5-6H2,1-4H3,(H3,11,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCXQLFAWHZRLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)NC(C)C)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80184438
Record name N,N'-Diethyl-N''-isopropyl-1,3,5-triazine-2,4,6-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30360-19-1
Record name N2,N4-Diethyl-N6-(1-methylethyl)-1,3,5-triazine-2,4,6-triamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30360-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-Diethyl-N''-isopropyl-1,3,5-triazine-2,4,6-triamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-Diethyl-N''-isopropyl-1,3,5-triazine-2,4,6-triamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-diethyl-N''-isopropyl-1,3,5-triazine-2,4,6-triamine
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Record name N,N'-DIETHYL-N''-ISOPROPYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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